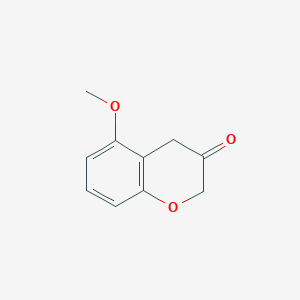

5-Methoxy-3-Chromanone

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-methoxy-4H-chromen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-12-9-3-2-4-10-8(9)5-7(11)6-13-10/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXLFVZLZBQOFAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CC(=O)CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472105 | |

| Record name | 5-Methoxy-3-Chromanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109140-20-7 | |

| Record name | 5-Methoxy-2H-1-benzopyran-3(4H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109140-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-3-Chromanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-3,4-dihydro-2H-1-benzopyran-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Methoxy 3 Chromanone and Analogues

Classical Synthetic Approaches for Chromanone Ring System Construction

Traditional methods for constructing the chromanone core have been well-established for decades, providing reliable routes to these heterocyclic systems.

Baker-Venkataraman Rearrangement-Based Syntheses

The Baker-Venkataraman rearrangement is a key reaction in the synthesis of chromones and flavones. wikipedia.org It involves the base-catalyzed rearrangement of 2-acetoxyacetophenones to form 1,3-diketones, which can then be cyclized to the chromone (B188151) ring system. wikipedia.org This intramolecular acyl migration proceeds through the formation of an enolate followed by an acyl transfer. wikipedia.org

The general mechanism involves the abstraction of a proton alpha to the ketone by a base, leading to an enolate. This enolate then attacks the ester carbonyl, forming a cyclic alkoxide intermediate. This intermediate subsequently opens to a more stable phenolate, which upon acidic workup, yields the 1,3-diketone. wikipedia.org This diketone can then undergo acid-catalyzed cyclodehydration to form the chromone ring. wikipedia.org While traditionally requiring strong acids for the final cyclization step, milder conditions have also been developed. wikipedia.org The Baker-Venkataraman rearrangement is a versatile tool, frequently employed in the synthesis of various substituted chromones. benthamdirect.com For instance, it has been utilized in the synthesis of 5-hydroxy-2-(2-phenylethyl)chromone starting from 2,6-dihydroxyacetophenone. jlu.edu.cn

A "soft-enolization" Baker-Venkataraman rearrangement has been developed for the total synthesis of dirchromones, demonstrating the continued evolution of this classical method. acs.org

Claisen Ester Condensation Routes

The Claisen condensation is another fundamental carbon-carbon bond-forming reaction used for the synthesis of β-keto esters or β-diketones, which are precursors to chromanones. wikipedia.org This reaction occurs between two esters or an ester and a carbonyl compound in the presence of a strong base. wikipedia.org The mechanism involves the formation of an enolate from one ester, which then acts as a nucleophile, attacking the carbonyl carbon of the second ester. wikipedia.org

In the context of chromanone synthesis, a direct Claisen condensation of an appropriate acetophenone (B1666503) with an ester can be employed. nih.gov For example, the synthesis of naturally occurring 2-(2-phenylethyl)chromones has been achieved through the Claisen condensation of 2'-hydroxyacetophenones with an appropriate ester. nih.gov This approach can sometimes be limited by low yields, but optimization of reaction conditions, such as preformation of the enolate, can significantly improve the outcome. nih.gov The choice of base is critical in Claisen condensations to avoid side reactions; sodium alkoxides corresponding to the alcohol formed during the reaction are often used. wikipedia.org

Cyclization Strategies Involving ortho-Hydroxyacetophenones

ortho-Hydroxyacetophenones are versatile starting materials for the synthesis of chromanones and related heterocyclic compounds. researchgate.netacs.org Various cyclization strategies have been developed that utilize these precursors.

One such strategy involves the reaction of o-hydroxyacetophenones with dimethyl sulfoxide (B87167) (DMSO) promoted by acetic acid to yield 3-(methylthiomethyl)chroman-4-ones. researchgate.net This metal-free and oxidant-free method proceeds through the activation of two DMSO molecules which act as synthons. researchgate.net

Another approach is the copper-mediated tandem decarboxylative coupling and annulation of o-hydroxyaryl enaminones (derived from o-hydroxyacetophenones) with 3-indoleacetic acids to produce 3-indolmethyl-chromones. acs.org This method can even be performed as a one-pot synthesis directly from o-hydroxyacetophenones. acs.org

Furthermore, the condensation of 2'-hydroxyacetophenones with aldehydes, known as the Claisen-Schmidt condensation, can lead to the formation of chalcones, which can then be isomerized to flavanones (2-phenylchroman-4-ones). orientjchem.org

Advanced and Novel Synthetic Routes for Methoxy-Chromanones

In recent years, significant efforts have been directed towards the development of more efficient, selective, and environmentally friendly methods for the synthesis of chromanone derivatives. These advanced routes often employ metal catalysis and photoredox catalysis.

Metal-Catalyzed Reaction Development

Metal-catalyzed reactions have emerged as powerful tools for the construction of complex molecular architectures, including the chromanone scaffold.

Palladium-Catalyzed Reactions: Palladium catalysis has been successfully applied to the synthesis of chromanone derivatives. One notable example is a Wacker-type oxidative cyclization of o-allylphenols, which involves a 1,5-hydride shift from an alkyl group to the palladium center. rsc.org This method allows for the preparation of 2-methylchromanone derivatives. rsc.org Palladium catalysts have also been utilized in asymmetric conjugate addition reactions of arylboronic acids to 2-substituted chromones, providing enantioselective access to chiral chromanones with tetrasubstituted stereocenters. scispace.comresearchgate.net Additionally, palladium-catalyzed carbonylative cyclization of aryl iodides and 2-hydroxyacetophenones offers a route to flavones. organic-chemistry.org

Gold-Mediated Photocatalysis: Gold catalysis has been employed in the synthesis of cyclobutane-fused chromanones through a [2+2]-cycloaddition of coumarins and unactivated alkenes. rsc.orgresearchgate.netresearchgate.net This method utilizes a gold complex as a sensitizer (B1316253) in an energy transfer (EnT) photocatalysis process. rsc.org The reaction proceeds under mild conditions and demonstrates good functional group tolerance. rsc.orgresearchgate.net

Photoredox-Neutral Alkene Acylarylation Approaches

Visible-light-driven photoredox catalysis has gained prominence as a green and powerful strategy for organic synthesis. nih.govfrontiersin.orgnih.gov A metal- and aldehyde-free photoredox-neutral alkene acylarylation has been developed for the synthesis of 3-(arylmethyl)chroman-4-ones. nih.govfrontiersin.orgnih.gov This method utilizes readily available cyanoarenes as the acyl source and proceeds via a phosphoranyl radical-mediated acyl radical-initiated cyclization. nih.govfrontiersin.orgnih.gov The reaction exhibits good functional group tolerance and can be applied to the synthesis of various chromanone analogs. nih.govfrontiersin.orgnih.gov This approach highlights the potential of photoredox catalysis to access valuable heterocyclic scaffolds under mild and environmentally benign conditions. nih.govfrontiersin.orgnih.gov

Data Tables

Table 1: Comparison of Classical Synthetic Methods for Chromanone Synthesis

| Synthetic Method | Key Precursors | Key Reagents/Conditions | Product Type | Ref. |

| Baker-Venkataraman Rearrangement | 2-Acetoxyacetophenones | Base (e.g., KOH), followed by acid | 1,3-Diketones (Chromanone precursors) | wikipedia.orgbenthamdirect.com |

| Claisen Ester Condensation | Esters, Carbonyl compounds | Strong base (e.g., NaH, NaOEt) | β-Keto esters or β-Diketones | wikipedia.orgnih.gov |

| ortho-Hydroxyacetophenone Cyclization | ortho-Hydroxyacetophenones | Various (e.g., DMSO/HOAc, Cu(OAc)₂) | Substituted Chromanones | researchgate.netacs.org |

Table 2: Overview of Advanced Synthetic Routes to Methoxy-Chromanones

| Method | Catalyst/Mediator | Key Reaction Type | Specific Product Analogs | Ref. |

| Palladium-Catalyzed Cyclization | Palladium complexes | Wacker-type oxidative cyclization, Asymmetric conjugate addition | 2-Methylchromanones, Chiral tetrasubstituted chromanones | rsc.orgscispace.com |

| Gold-Mediated Photocatalysis | [Au(SIPr)(Cbz)] | [2+2]-Cycloaddition | Cyclobutane-fused chromanones | rsc.orgresearchgate.net |

| Photoredox-Neutral Alkene Acylarylation | Visible light, Phosphoranyl radical | Radical-initiated cyclization | 3-(Arylmethyl)chroman-4-ones | nih.govfrontiersin.orgnih.gov |

Asymmetric Synthetic Methodologies for Enantio-enriched Chromanones

The synthesis of optically active chromanones is of significant interest due to their prevalence in biologically active natural products. nih.gov A variety of asymmetric methods have been developed to produce enantio-enriched chromanones, primarily focusing on the creation of stereocenters at the C2 and C3 positions.

Key asymmetric strategies include:

Asymmetric Conjugate Additions: Palladium-catalyzed asymmetric conjugate additions of arylboronic acids to 2-substituted chromones have been developed using novel chiral Pyridine-Dihydroisoquinoline (PyDHIQ) ligands. This method provides access to chromanones with tetrasubstituted stereocenters in high yields and excellent enantioselectivities (up to 98% yield and 99% ee). nih.govrsc.org

Organocatalytic Tandem Reactions: Chiral amine organocatalysts, in conjunction with acids like salicylic (B10762653) acid, facilitate enantioselective tandem reactions. For instance, the reaction of 1-(2-hydroxyaryl)-1,3-diketones with α,β-unsaturated aldehydes can produce complex lactone-fused tricyclic chromanones with high enantiomeric excess (90–>99% ee). researchgate.net

Asymmetric Reductions: The asymmetric reduction of chromones to chromanones has been explored, although it can be challenging due to over-reduction to chromanols. nih.gov Optimized systems using rhodium and iridium catalysts with chiral ligands have been shown to produce enantio-enriched chromanones. nih.gov

Intramolecular Conjugate Addition: The use of chiral bases, such as quinine, can induce asymmetric cyclization of precursors like o-tigloylphenols to afford enantio-enriched 2,3-dimethylchroman-4-ones. nih.gov

Decarboxylative Michael Reaction: A novel approach involves the reaction between α-substituted azlactones and chromone-3-carboxylic acids, catalyzed by a chiral Brønsted base. This sequence of Michael addition followed by decarboxylation yields chromanones bearing an azlactone moiety, which can be converted to α,α-disubstituted α-amino acid derivatives. mdpi.com

These methods represent significant progress in controlling the stereochemical outcome of chromanone synthesis, providing access to specific, biologically relevant isomers.

Green Chemistry and Sustainable Synthesis Protocols (e.g., Aqueous Media, Microwave Irradiation, Ionic Liquids)

In line with the principles of green chemistry, recent research has focused on developing more sustainable synthetic routes to chromanones. These methods aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Aqueous Media: Water is an ideal green solvent due to its non-toxic, inexpensive, and environmentally benign nature. ias.ac.in One-pot syntheses of 4-chromanone (B43037) derivatives have been successfully carried out in aqueous media using recyclable, water-tolerant Lewis acid catalysts like Zn[(L)proline]2. ias.ac.in This approach offers high yields, mild reaction conditions, and a simple operational procedure. ias.ac.in

Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions and improving yields. ijrpc.comresearchgate.net The synthesis of various chromone derivatives, including flavones, has been achieved with significantly reduced reaction times and often in solvent-free conditions. ijrpc.comresearchgate.netsemanticscholar.org For example, the Knoevenagel condensation of 3-formylchromone with arylacetic acids to produce (E)-3-styryl-4H-chromen-4-ones shows improved yields under microwave irradiation compared to classical heating. semanticscholar.org Similarly, the synthesis of 2-benzylchromones and other functionalized chromones has been efficiently accomplished using this technique. researchgate.net

Ionic Liquids: Ionic liquids (ILs) are considered green solvents due to their low vapor pressure, thermal stability, and recyclability. wisdomlib.orgresearchgate.netnih.gov They have been employed as effective media and catalysts for chromanone synthesis.

A palladium-catalyzed, ligand-free cyclocarbonylation of o-iodophenols with terminal acetylenes under atmospheric CO pressure is enhanced by using a phosphonium (B103445) salt ionic liquid, leading to very good yields of chromones. organic-chemistry.org

Water-tolerant trifloaluminate ionic liquids have been shown to be highly active Lewis acid catalysts for the synthesis of chromane, outperforming traditional catalysts even at low loadings. frontiersin.org

Basic functionalized ionic liquids, such as butyl methyl imidazolium (B1220033) hydroxide (B78521) ([bmim][OH]), have been used to catalyze the one-pot, three-component synthesis of various heterocyclic compounds, demonstrating the versatility of ILs in green synthesis. nih.gov

Microwave irradiation has been combined with ionic liquids to create highly efficient and eco-friendly protocols for synthesizing spirochromone conjugates, offering short reaction times and high yields. researchgate.net

One-Pot and Cascade Cyclization Strategies

One-pot and cascade (or tandem) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules like chromanones in a single operation, avoiding the isolation of intermediates. acs.org This approach enhances molecular complexity, saves time, and reduces waste. acs.orgscispace.com

Key strategies include:

Tandem Michael Addition/Cyclization: A facile and effective tandem reaction of ynones and methyl salicylates proceeds through a Michael addition and subsequent cyclization to afford a broad range of 3-acyl chromones in moderate to excellent yields under transition-metal-free conditions. researchgate.net

Radical-Initiated Cascade Cyclization: Photocatalytic radical-initiated cascades have emerged as a green and powerful strategy. frontiersin.org These reactions can be triggered by various external radicals, such as alkoxycarbonyl radicals generated from oxalates, which react with 2-(allyloxy)arylaldehydes to form ester-containing chroman-4-ones. frontiersin.orgmdpi.com

Multicomponent Reactions (MCRs): A one-pot method for synthesizing functionalized cyclopentadiene-fused chromanones involves the condensation of 2-hydroxybenzaldehydes and ethyl acetoacetate (B1235776) with acetylenecarboxylate-isocyanide zwitterionic intermediates. nih.gov

Cascade Carbonylation-Sonogashira-Cyclization: Aza-chromone derivatives have been efficiently synthesized from 3-iodo-4-(1H)-pyridones and terminal acetylenes through a palladium-catalyzed cascade reaction involving carbonylation, Sonogashira coupling, and cyclization. nih.govresearchgate.net

Domino Reactions with Activated Carbonyls: The reaction of chromones with activated carbonyl compounds like dimethyl acetone-1,3-dicarboxylate can lead to a variety of products through a sequence of Michael addition, ring cleavage, and subsequent Knoevenagel condensation and cyclization. beilstein-journals.org

These advanced strategies highlight the ingenuity in modern organic synthesis, enabling the rapid and efficient assembly of the chromanone scaffold from simple starting materials.

Targeted Synthesis of 5-Methoxy-3-Chromanone and Specific Isomers

While general methods for chromanone synthesis are well-established, the targeted synthesis of specifically substituted analogues like this compound requires precise control over regioselectivity and stereoselectivity.

Regioselective Functionalization Approaches

Regioselective synthesis ensures that functional groups are introduced at the desired positions on the chromanone ring system.

Transition-Metal-Free C-H Functionalization: Methods for the direct functionalization of the C3 position of the chromone core have been developed. For example, tandem C–H trifluoromethylation and chromone annulation of o-hydroxyphenyl enaminones can produce 3-trifluoromethyl chromones without the need for a transition metal catalyst. rsc.org Similarly, 3-sulfenylated chromones can be synthesized via KIO3-catalyzed tandem reactions of o-hydroxylphenylenaminones and thiophenols or sulfonyl hydrazines. beilstein-journals.org

Domino Reactions: The regioselectivity of domino reactions involving chromones is often dictated by the substituent at the C3 position. For instance, the reaction of 3-formylchromones with dimethyl acetone-1,3-dicarboxylate leads to regioselective cyclization at the formyl group due to its higher electrophilicity compared to the ketone. beilstein-journals.org

Starting Material Control: The most straightforward approach to regioselectivity is through the use of appropriately substituted starting materials. For the synthesis of this compound, a precursor such as 2-hydroxy-6-methoxybenzaldehyde (B112916) or a related phenol (B47542) would be used to ensure the methoxy (B1213986) group is positioned correctly on the aromatic ring prior to the cyclization that forms the heterocyclic ring.

Stereoselective Synthesis of this compound Derivatives

Achieving stereocontrol in the synthesis of this compound derivatives builds upon the asymmetric methodologies discussed previously, applying them to methoxy-substituted substrates.

Catalytic Asymmetric Reactions: Chiral Lewis acid catalysts, such as a chiral N,N′-dioxide/Sc(III) complex, have proven effective in the diastereo- and enantioselective vinylogous conjugate addition of butenolide to 2-ester substituted chromones. rsc.org This method, applicable to chromones with various substituents, yields chromanone lactones with excellent enantioselectivity (up to 99% ee), which are precursors to natural products. rsc.org

Organocatalysis: Organocatalytic approaches, such as those using chiral amines or thioureas, can be applied to methoxy-substituted salicylaldehydes or phenols to construct the chiral chromanone core. researchgate.netgoogle.com These methods often involve tandem reactions that build multiple stereocenters in a single sequence. researchgate.net

Radical Bicyclization: Asymmetric radical bicyclization, catalyzed by Co(II)-based metalloradical systems, can construct complex tricyclic chromanones with fused cyclopropanes in excellent yields and with high control over both diastereoselectivity and enantioselectivity. nih.gov

The targeted synthesis of specific isomers like this compound relies on a combination of using regiochemically defined starting materials and applying sophisticated stereoselective catalytic methods to control the three-dimensional arrangement of the final product.

Derivatization and Structural Modification Strategies for 5 Methoxy 3 Chromanone Scaffold

Site-Selective Functionalization of the Chromanone Nucleus

The chromanone core offers several positions for selective functionalization, with the C-2, C-3, C-5, C-6, C-7, and C-8 positions being the most frequently modified. The reactivity of each position is influenced by the electronic effects of the fused benzene (B151609) ring and the pyranone ring, including the methoxy (B1213986) group at C-5.

The C-2 position of the chromanone scaffold is amenable to various substitutions. nih.gov For instance, the introduction of pyrazol-4-yl derivatives, methoxyphenyl, alkyl, vinyl, hydroxyl methyl, and chlorophenyl groups at this position has been shown to yield compounds with broad-spectrum antibacterial activity. nih.gov Furthermore, C-2 substitutions are also explored for creating effective antidiabetic and antifungal agents. nih.gov The functionalization at the C-2 position can be achieved through various synthetic methodologies, including those that utilize nucleophilic coupling partners. nih.govresearchgate.net

The C-3 position is a particularly common site for modification, often involving the introduction of benzylidene, alkyl, and formyl groups. nih.gov

Benzylidene Derivatives: The condensation of 5-methoxy-3-chromanone with various benzaldehydes leads to the formation of 3-benzylidene-chromanones. These derivatives are rigid analogs of chalcones and have demonstrated significant cytotoxic activities. researchgate.net The synthesis is typically carried out via a base-catalyzed aldol (B89426) condensation. jst.go.jp The substituents on the benzylidene moiety play a crucial role in the biological activity of these compounds. For example, derivatives with a catechol (3',4'-dihydroxy) group on the benzylidene ring have shown potent antioxidant and α-glucosidase inhibitory activities. jst.go.jp

Alkylation and Formylation: Alkylation at the C-3 position introduces alkyl groups, which can influence the lipophilicity and steric profile of the molecule. Formylation, the introduction of a formyl group (-CHO), provides a reactive handle for further synthetic transformations. nih.gov For example, 3-formylchromones can be reduced to 3-hydroxymethylchromones, which can then be converted to other derivatives. nih.gov

The functionalization at the electron-rich C-3 position is often achieved using electrophilic coupling partners. nih.govresearchgate.net Transition metal-catalyzed reactions, such as those involving palladium, have also been employed for direct C-3 arylation. nih.govibs.re.kr

The C-5 position, bearing the methoxy group, can also be a site for modification. While direct functionalization at this position is less common than at other sites, the methoxy group itself can be demethylated to a hydroxyl group, which can then be further derivatized. cdnsciencepub.com The keto group of the chromanone can act as a directing group, facilitating selective functionalization at the C-5 position through chelation-assisted metal-catalyzed reactions. nih.govrsc.org

Substitutions at the C-6 and C-7 positions of the chromanone ring have been explored to modulate the electronic properties and biological activity of the resulting derivatives. nih.gov For example, the introduction of a methoxy group at the C-7 position has been shown to enhance tyrosinase inhibitory activity in some chromone (B188151) derivatives. scispace.com In the context of monoamine oxidase (MAO) inhibitors, substitutions at both C-6 and C-7 have been investigated, with the position of the substituent significantly impacting the inhibitory potency and selectivity for MAO-A versus MAO-B. nih.govjst.go.jp

The C-8 position of the chromanone nucleus is another site for structural modification. nih.gov For instance, the introduction of a methoxy group at C-8 has been studied in the context of flavonoid derivatives, where it can influence cytotoxic effects. mdpi.com Similar to other positions on the benzene ring, functionalization at C-8 can be achieved through various aromatic substitution reactions.

Incorporation of Pharmacophoric Groups onto this compound Derivatives

A key strategy in drug design is the incorporation of pharmacophoric groups, which are molecular features responsible for a drug's biological activity, onto a central scaffold. The this compound framework provides a versatile platform for the attachment of various pharmacophores to target a range of biological processes.

For instance, the introduction of N-substituted cyclic chains and O-alkylated alkyne chains has been used to develop multi-target agents for Alzheimer's disease. nih.gov The piperidine (B6355638) ring, when attached to the chromone moiety, has shown compatibility with acetylcholinesterase (AChE) inhibitory activity. nih.gov Similarly, the incorporation of a pyrazoline ring into 3-benzylidenechromanones has been shown to improve their anticancer activity. mdpi.com

The synthesis of these derivatives often involves multi-step reaction sequences. For example, a Mannich reaction can be used to introduce N-alkyl substituted groups, followed by O-alkylation of a phenolic group with an alkyne halide. nih.gov Another approach involves the copper-catalyzed 1,3-dipolar cycloaddition of a chromone-embedded azide (B81097) with terminal alkynes to create triazole-containing derivatives. nih.gov These strategies allow for the systematic variation of the pharmacophoric groups to optimize the biological activity of the this compound derivatives. The strategic placement of these groups is crucial, as their position on the chromanone ring can significantly affect their interaction with biological targets. acs.org

Scaffold Hybridization and Conjugation Studies (e.g., with other Heterocyclic Systems)

The strategy of molecular hybridization, which involves covalently linking two or more pharmacophores, has emerged as a powerful tool in drug discovery to create novel chemical entities with potentially enhanced affinity, efficacy, or improved pharmacological profiles. The chromanone scaffold, recognized as a privileged structure in medicinal chemistry, has been extensively used as a foundation for conjugation with various heterocyclic systems. ijrpc.com This approach aims to synergize the biological activities of both moieties or to develop multi-target ligands. Research in this area has led to the synthesis of diverse hybrid molecules with a wide range of biological activities.

Studies have demonstrated the successful conjugation of the chromone core with numerous heterocyclic rings, including pyrimidines, benzimidazoles, benzothiazoles, isoxazolines, and various nitrogen-containing heterocycles like morpholine (B109124) and piperidine. nih.govheteroletters.orgresearchgate.netnih.gov These hybrid structures are often investigated for anticancer, neuroprotective, and antimicrobial properties.

Hybridization with Pyrimidines and Pyrazoles

The fusion of chromone with pyrimidine (B1678525) or pyrazole (B372694) rings has yielded compounds with significant therapeutic potential, particularly in oncology. A series of novel pyrimidine-based chromone hybrids were synthesized using a multi-component Biginelli reaction starting from 7-methoxy-8-formyl-chromone. bohrium.com Several of these hybrids, notably compounds 6a, 6b, 6c, 6f, 8a, and 8b , demonstrated potent in vitro anti-cancer activity against human cervical (HeLa), lung (A549), and myelogenous leukemia (K562) cancer cell lines, with IC₅₀ values in the micromolar range. bohrium.com These compounds were also shown to be non-cytotoxic to normal human embryonic kidney cells (HEK-293), indicating a degree of selectivity for cancer cells. bohrium.com Similarly, conjugates of chromone and pyrazole, formed by the reaction of chromone-3-carbaldehyde with the methylene (B1212753) group of pyrazolone, have shown notable antimicrobial activities. nih.gov

Hybridization with Benzimidazoles and Benzothiazoles

Researchers have synthesized chromone-linked benzimidazole (B57391) and benzothiazole (B30560) hybrid heterocycles through the oxidative cycloaddition of o-phenylenediamine (B120857) or 2-aminothiophenol (B119425) with chromone-2-carbaldehydes. heteroletters.org This molecular hybridization strategy leverages the known biological activities associated with both the chromone and the benzimidazole/benzothiazole scaffolds, which include anti-inflammatory and antiallergic properties. heteroletters.org The synthesis was achieved using both conventional and microwave-assisted methods, highlighting efficient pathways to these complex molecules. heteroletters.org

Conjugation with Isoxazolines and Isoxazolidines

The 1,3-dipolar cycloaddition reaction is a key strategy for synthesizing chromone-isoxazoline and chromone-isoxazolidine conjugates. In one study, a series of chromone-isoxazoline hybrids were created starting from methyl 7-hydroxy-4H-chromone-3-carboxylate. researchgate.net The resulting compounds were tested for antibacterial activity, with one conjugate, compound 5e , showing activity against Bacillus subtilis and Proteus mirabilis. researchgate.net Another study detailed the synthesis of chromone and isoxazolidine-based compounds, where compound 24 exhibited prominent in vitro activity against the A549 lung cancer cell line with an IC₅₀ value of 0.7 μM. nih.gov

Conjugation with Other Nitrogen-Containing Heterocycles

The derivatization of the chromone scaffold is not limited to fused or directly linked aromatic heterocycles. Studies have explored the attachment of saturated nitrogen heterocycles like morpholine, piperidine, and pyrrolidine (B122466) through various linkers. For instance, a three-component Mannich reaction was used to introduce N-alkyl substituted derivatives to the chromone structure. nih.gov The resulting compounds were evaluated as potential multi-target ligands for Alzheimer's disease. nih.gov Specifically, compounds featuring a piperidine ring were found to be more potent for AChE inhibitory activity compared to those with a morpholine ring. nih.gov In another approach, various chromanones were functionalized with morpholine or pyrrolidine moieties via an ether linkage at the C-6 position. acs.org These compounds were assessed for their affinity towards sigma (σ₁) and σ₂ receptors, which are implicated in Alzheimer's disease. acs.org

The following table summarizes the research findings for various chromanone scaffold hybridizations.

| Hybrid Scaffold | Conjugated Heterocycle(s) | Linkage/Reaction Type | Key Research Findings |

| Chromone-Pyrimidine | Pyrimidine | Biginelli Reaction | Potent and selective anticancer activity against HeLa, A549, and K562 cell lines. bohrium.com |

| Chromone-Benzimidazole | Benzimidazole | Oxidative Cycloaddition | Synthesis of novel hybrids leveraging known bioactivity of parent scaffolds. heteroletters.org |

| Chromone-Benzothiazole | Benzothiazole | Oxidative Cycloaddition | Efficient synthesis via conventional and microwave-assisted methods. heteroletters.org |

| Chromone-Isoxazoline | Isoxazoline | 1,3-Dipolar Cycloaddition | Antibacterial activity against B. subtilis and P. mirabilis reported for specific conjugates. researchgate.net |

| Chromone-Isoxazolidine | Isoxazolidine | 1,3-Dipolar Cycloaddition | Significant in vitro anticancer activity against A549 lung cancer cell line. nih.gov |

| Chromone-Piperidine | Piperidine | Mannich Reaction | Potent acetylcholinesterase (AChE) inhibitory activity. nih.gov |

| Chromanone-Morpholine | Morpholine | Ether Linkage | Evaluated for affinity to σ₁ and σ₂ receptors as potential Alzheimer's disease therapeutics. acs.org |

| Chromanone-Pyrrolidine | Pyrrolidine | Ether Linkage | Investigated as multi-neurotarget agents for Alzheimer's disease. acs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (e.g., ¹H NMR, ¹³C NMR, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic molecules, including this compound. Through the analysis of ¹H NMR, ¹³C NMR, and various 2D NMR experiments, a detailed map of the proton and carbon framework, as well as their connectivity, can be established.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. Key signals include those for the aromatic protons, the methoxy group protons, and the protons on the heterocyclic ring. For instance, the aromatic protons typically appear as multiplets in the downfield region, while the methoxy protons present as a sharp singlet. The protons on the C2 and C4 positions of the chromanone ring exhibit characteristic shifts and coupling patterns that are invaluable for confirming the core structure.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their electronic environment. For this compound, distinct signals are expected for the carbonyl carbon (C3), the carbon bearing the methoxy group (C5), the other aromatic carbons, and the aliphatic carbons of the pyranone ring (C2 and C4). The downfield shift of the carbonyl carbon is a particularly characteristic feature.

2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assembling the complete molecular structure. nih.gov

COSY experiments establish proton-proton (¹H-¹H) coupling correlations, revealing which protons are adjacent to each other. This is particularly useful for tracing the spin systems within the aromatic and heterocyclic rings.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.

HMBC spectra show correlations between protons and carbons over two or three bonds. This technique is vital for connecting the different fragments of the molecule, for example, by showing a correlation between the methoxy protons and the C5 carbon, or between the protons on C4 and the carbonyl carbon at C3. researchgate.net

The integration of these NMR techniques provides a robust and detailed picture of the molecular structure of this compound, confirming the placement of the methoxy group and the chromanone core.

| ¹³C NMR Chemical Shift Assignments for Chromone Derivatives |

| Carbon Position |

| C-2 |

| C-3 |

| C-4 |

| C-4a |

| C-5 |

| C-6 |

| C-7 |

| C-8 |

| C-8a |

| OCH₃ |

Note: Specific chemical shift values can vary depending on the solvent and other experimental conditions. This table provides a general framework for the assignment of carbon signals in chromone derivatives based on typical chemical shift ranges and substitution patterns. cdnsciencepub.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns. uab.edu For this compound, high-resolution mass spectrometry (HRMS) is employed to determine its exact molecular weight, which in turn confirms its molecular formula (C₁₀H₁₀O₃).

Upon ionization in the mass spectrometer, typically using techniques like electron impact (EI) or electrospray ionization (ESI), the this compound molecule can undergo characteristic fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint. Common fragmentation pathways for chromone and chromanone derivatives often involve retro-Diels-Alder (RDA) reactions, leading to the cleavage of the heterocyclic ring. researchgate.net The loss of small, stable neutral molecules such as carbon monoxide (CO) and a methyl radical (•CH₃) from the methoxy group are also frequently observed. mdpi.com

The analysis of these fragment ions, particularly through tandem mass spectrometry (MS/MS) experiments where specific ions are isolated and further fragmented, allows for the reconstruction of the molecular structure. kobv.de The observed fragmentation pattern for this compound would be expected to be consistent with the presence of a methoxy-substituted benzene ring fused to a dihydropyranone ring.

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₃ |

| Molecular Weight | 178.18 g/mol |

| Monoisotopic Mass | 178.062994 g/mol |

| Topological Polar Surface Area | 35.5 Ų |

| Heavy Atom Count | 13 |

This table summarizes key molecular properties of this compound derived from its chemical formula. guidechem.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. researchgate.net For this compound, the IR spectrum reveals characteristic absorption bands that correspond to the vibrations of specific bonds within its structure.

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) group of the ketone in the chromanone ring. This peak typically appears in the region of 1680-1660 cm⁻¹. The exact position can be influenced by conjugation and ring strain.

Other significant absorption bands include:

Aromatic C=C stretching vibrations: These appear in the 1600-1450 cm⁻¹ region.

C-O-C stretching vibrations: The ether linkage of the methoxy group and the pyranone ring gives rise to characteristic bands, typically in the 1260-1000 cm⁻¹ region.

Aromatic and Aliphatic C-H stretching vibrations: Aromatic C-H stretches are generally observed above 3000 cm⁻¹, while aliphatic C-H stretches from the CH₂ groups in the pyranone ring appear just below 3000 cm⁻¹.

The collective information from these absorption bands provides strong evidence for the presence of the key functional groups that define the this compound structure.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| Carbonyl (C=O) Stretch | 1680 - 1660 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-O-C Stretch (Ether) | 1260 - 1000 |

This table outlines the characteristic infrared absorption frequencies for the main functional groups present in this compound.

X-ray Diffraction Analysis for Solid-State Molecular Conformation

For a compound like this compound, X-ray crystallography would confirm the planarity of the benzene ring and the conformation of the dihydropyranone ring. In related chromanone structures, the dihydropyranone ring often adopts a half-chair or sofa conformation. The analysis would also reveal the orientation of the methoxy group relative to the aromatic ring.

Furthermore, X-ray diffraction provides information about the packing of molecules in the crystal lattice, including intermolecular interactions such as hydrogen bonding (if applicable) and van der Waals forces. Although specific X-ray diffraction data for this compound is not widely reported in the provided search results, analysis of similar chromanone derivatives demonstrates the power of this technique in providing unambiguous structural proof. iucr.org

Integration of Spectroscopic Data for Comprehensive Structural Proof

The ultimate confirmation of the structure of this compound is achieved through the careful integration of all available spectroscopic data. mdpi.com Each technique provides a piece of the puzzle, and their collective interpretation leads to a comprehensive and irrefutable structural assignment.

The process begins with the molecular formula derived from high-resolution mass spectrometry. The degrees of unsaturation calculated from the formula give an initial indication of the number of rings and double bonds. Infrared spectroscopy then identifies the key functional groups, namely the carbonyl, ether, and aromatic moieties.

Nuclear Magnetic Resonance spectroscopy provides the detailed framework. ¹H and ¹³C NMR spectra give a census of the protons and carbons and their immediate electronic environments. 2D NMR techniques like COSY, HSQC, and HMBC then connect these individual atoms, building the carbon skeleton and placing the protons and substituents. For instance, an HMBC correlation between the methoxy protons and a carbon in the aromatic ring, which itself shows correlations to other aromatic protons and the heterocyclic ring, would definitively place the methoxy group at the C5 position.

Quantum Chemical Calculations (e.g., DFT, TD-DFT) for Electronic and Structural Properties

Quantum chemical calculations are fundamental for understanding the intrinsic electronic and structural properties of a molecule. Methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are frequently employed to study chromone and chromanone frameworks.

DFT is used to optimize the molecular geometry, determining the most stable three-dimensional arrangement of atoms and calculating structural parameters such as bond lengths and angles. rsc.org For chromone derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311+G(d,p), are performed to achieve an optimized structure. acs.org Vibrational analysis is then conducted to confirm that the optimized geometry represents a true energy minimum on the potential energy surface, indicated by the absence of imaginary frequencies. acs.org

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. acs.org For instance, in studies of related chromone-based thiosemicarbazones, the HOMO-LUMO energy gaps were calculated to be around 3.053 eV and 3.118 eV, indicating their relative stability. acs.org

TD-DFT calculations are used to predict the electronic absorption spectra (UV-Vis) by calculating vertical excitation energies and oscillator strengths. rsc.orgacs.org These theoretical spectra can be compared with experimental data to validate the computational model. rsc.org Studies on chromone derivatives have shown that the introduction of specific substituents, such as an electron-donating methoxy group, can significantly influence their optical properties and enhance their fluorescence quantum yield. researchgate.net

Table 5.1.1: Representative Data from Quantum Chemical Calculations on Chromone Derivatives

| Parameter | Method/Basis Set | Finding | Reference |

| Geometry Optimization | DFT/B3LYP/6-311+G(d,p) | Provides stable low-energy molecular structure. | acs.orgepstem.net |

| HOMO-LUMO Gap (ΔE) | DFT/B3LYP/6-311+G(d,p) | Calculated as ~3.1 eV for related structures, indicating chemical stability. | acs.org |

| UV-Vis Absorption | TD-DFT/IEFPCM | Predicts electronic transitions and can be correlated with experimental spectra. | rsc.org |

| Vibrational Frequencies | DFT/B3LYP | Used to confirm the stability of the optimized structure (no imaginary frequencies). | acs.org |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into its potential biological activity. nanobioletters.com This method is widely used to screen libraries of compounds against specific biological targets and to understand the molecular basis of ligand-target interactions. encyclopedia.pub For chromanone derivatives, docking studies have been performed against various enzymes and receptors implicated in different diseases.

The process involves preparing the 3D structures of both the ligand (e.g., a this compound derivative) and the target protein, often obtained from databases like the Protein Data Bank (PDB). nih.gov Docking algorithms, implemented in software such as AutoDock Vina or Glide, then systematically explore possible binding poses of the ligand within the active site of the protein, scoring each pose based on a calculated binding affinity (typically in kcal/mol). nanobioletters.comencyclopedia.pub

Studies on related chromanone compounds have identified key interactions that stabilize the ligand-protein complex. These interactions commonly include:

Hydrogen Bonds: Formed between hydrogen bond donors/acceptors on the ligand and amino acid residues in the protein's active site. bohrium.com

Hydrophobic Interactions: Occur between the nonpolar regions of the ligand and hydrophobic residues of the target. bohrium.com

π-π Stacking: Involves interactions between aromatic rings of the ligand and aromatic residues like Tyrosine (Tyr) or Phenylalanine (Phe) in the binding pocket. encyclopedia.pub

For example, docking studies of chromanone derivatives have explored their potential as inhibitors of targets like butyrylcholinesterase (BuChE) for Alzheimer's disease, cyclin-dependent kinase 4 (CDK4) in cancer, and the SARS-CoV-2 main protease (Mpro). nanobioletters.combohrium.comcore.ac.uknih.gov The results of these simulations help rationalize the inhibitory activity observed in experimental assays and guide the design of more potent inhibitors. core.ac.uk

Table 5.2.1: Examples of Molecular Docking Studies on Chromone/Chromanone Derivatives

| Ligand Class | Protein Target | Docking Software | Key Interacting Residues | Binding Affinity (kcal/mol) | Reference |

| Chromone Derivatives | SARS-CoV-2 Mpro | AutoDock Vina | (Not specified) | -9.1 | nanobioletters.com |

| 3-Methoxy Flavones | Estrogen Receptor α (ER-α) | AutoDockTools | (Not specified) | -10.14 | nih.gov |

| Chromone-3-phenylcarboxamides | MAO-B | Glide | Tyr398, Tyr435 | (Not specified) | encyclopedia.pub |

| Chromanone Derivatives | CDK4 | (Not specified) | Hydrophobic and H-bonding interactions | (Not specified) | bohrium.com |

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. nih.gov MD simulations are crucial for assessing the conformational stability of a ligand within the binding site of a target protein and for refining the binding poses predicted by docking. nih.govcumhuriyet.edu.tr

In a typical MD simulation, the docked ligand-protein complex is placed in a simulated physiological environment (a box of water molecules and ions). nih.gov The forces between atoms are calculated using a force field (e.g., OPLS), and Newton's equations of motion are solved to simulate the system's evolution over a specific period, often nanoseconds. nanobioletters.com

Key analyses performed on the MD trajectory include:

Root Mean Square Fluctuation (RMSF): Calculates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein. nanobioletters.com

Radius of Gyration (Rg): Indicates the compactness of the protein structure during the simulation. nanobioletters.com

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time, revealing the most persistent and important interactions. nih.gov

MD simulations on chromone derivatives have confirmed that these ligands can form stable complexes with their target proteins, maintaining key interactions throughout the simulation period. nih.govcumhuriyet.edu.tr These studies provide a more realistic and robust assessment of the binding mode and stability than docking alone. nih.gov

Prediction of ADMET Properties and Druglikeness

For a compound to be a successful drug, it must possess favorable pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). biotechnologia-journal.org Computational tools like SwissADME and pkCSM are widely used to predict these properties from a compound's 2D structure, allowing for early-stage filtering of candidates that are likely to fail in clinical trials. espublisher.com

Druglikeness is often assessed using established guidelines like Lipinski's Rule of Five, which sets criteria for key physicochemical properties. bmdrc.org A compound is generally considered "drug-like" if it meets most of the following conditions:

Molecular Weight (MW) ≤ 500 g/mol

Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

Number of hydrogen bond donors ≤ 5

Number of hydrogen bond acceptors ≤ 10

In silico ADMET prediction for chromanone and chromone derivatives has been performed in several studies. bohrium.comcore.ac.uk These predictions evaluate parameters such as human intestinal absorption, blood-brain barrier permeability, and potential toxicity profiles (e.g., hepatotoxicity, mutagenicity). nih.govbiotechnologia-journal.org The bioavailability radar, for instance, provides a visual representation of a compound's druglikeness based on multiple predicted properties. bohrium.com Such analyses are crucial for prioritizing compounds with good pharmacological potential and minimizing late-stage attrition in the drug discovery pipeline. core.ac.uk

Table 5.4.1: Key Parameters for In Silico Druglikeness and ADMET Prediction

| Parameter | Description | Favorable Range (Typical) | Reference |

| Druglikeness (Lipinski's Rule) | |||

| Molecular Weight (MW) | Size of the molecule. | ≤ 500 Da | bmdrc.org |

| LogP | Lipophilicity. | ≤ 5 | bmdrc.org |

| H-Bond Donors | Number of OH and NH groups. | ≤ 5 | bmdrc.org |

| H-Bond Acceptors | Number of O and N atoms. | ≤ 10 | bmdrc.org |

| ADMET Properties | |||

| Human Intestinal Absorption | Prediction of absorption from the gut. | High | biotechnologia-journal.org |

| Blood-Brain Barrier (BBB) Permeation | Ability to cross the BBB. | Varies based on target | biotechnologia-journal.org |

| Hepatotoxicity | Potential to cause liver damage. | No | biotechnologia-journal.org |

| AMES Toxicity | Potential to be mutagenic. | No | biotechnologia-journal.org |

Analysis of Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding which molecular features are most important for a desired effect. iiarjournals.org

The QSAR/QSPR process involves several steps:

Data Set Preparation: A series of compounds with known activities (e.g., IC50 values) is collected. nih.gov

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These can be physicochemical (e.g., LogP), structural (e.g., molecular weight), or quantum-chemical (e.g., HOMO/LUMO energies). iiarjournals.org

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that relates a subset of the most relevant descriptors to the observed activity. nih.gov

Model Validation: The predictive power of the model is rigorously tested using both internal and external validation techniques to ensure it is robust and not due to chance correlation. conicet.gov.ar

QSAR studies on 3-benzylidenechromanone derivatives, for example, have revealed that parameters related to the three-dimensional shape and electronic polarization of the molecule are well-correlated with their tumor-cell specificity. iiarjournals.org Such models can guide the synthetic chemist in deciding which substitutions to make on the chromanone scaffold to enhance a particular biological activity, such as introducing a hydroxyl or methoxy group at specific positions. iiarjournals.orgjmchemsci.com This approach reduces the cost and time associated with synthesizing and testing a large number of compounds. nih.gov

Conclusion

5-Methoxy-3-Chromanone represents an intriguing but underexplored member of the chromanone family. While the broader class of chromanones, particularly 4-chromanones, has been extensively studied and proven to be a highly significant scaffold in medicinal chemistry, specific research into the 5-methoxy-3-oxo isomer is limited in publicly accessible literature. Based on the well-established chemistry of its analogs, it possesses significant untapped potential as a synthetic intermediate. Its predicted reactivity at the carbonyl group and adjacent methylene (B1212753) positions offers numerous avenues for derivatization, enabling the creation of novel molecular architectures for biological screening. Future research focusing on the definitive synthesis, full spectroscopic characterization, and exploration of its utility in creating libraries of derivatives would be a valuable contribution to the field of heterocyclic and medicinal chemistry.

Table of Compounds

Biological Activity and Pharmacological Potential of 5 Methoxy 3 Chromanone Derivatives

Anti-Inflammatory Activities and Mechanisms of 5-Methoxy-3-Chromanone Derivatives

Derivatives of this compound, particularly chalcones and other flavonoids, have demonstrated significant anti-inflammatory properties. Their mechanisms of action often involve the suppression of key inflammatory mediators and the modulation of critical signaling pathways that govern the inflammatory response.

Inhibition of Inflammatory Mediators (e.g., NO, PGE2)

A primary mechanism by which these compounds exert their anti-inflammatory effects is by inhibiting the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). Overproduction of NO and PGE2 is a hallmark of chronic inflammation. nih.gov Studies on various chalcone (B49325) derivatives, which share a structural relationship with chromanones, have shown a dose-dependent inhibition of both NO and PGE2 production in mouse peritoneal macrophages stimulated by lipopolysaccharide (LPS). core.ac.uk

For instance, certain chalcone derivatives were found to be potent inhibitors of both nitrite (B80452) (a stable product of NO) and PGE2 production, with IC50 values in the micromolar range. core.ac.uk The effect of NO on PGE2 release has been observed to occur at the cyclo-oxygenase (COX) level. nih.gov Research on synthetic naphthoquinone derivatives has also identified compounds that are potent inhibitors of both NO and PGE2 production in LPS-activated macrophages, with some showing IC50 values below 1 µM. enpress-publisher.com Similarly, chrysin (B1683763) (5,7-dihydroxyflavone) and its derivatives have been shown to suppress LPS-induced nitrate (B79036) production in cultured macrophage/monocyte cells. korea.ac.krnih.gov

Modulation of Inflammatory Pathways (e.g., NF-κB, COX-2, iNOS)

The inhibition of inflammatory mediators by this compound derivatives is often a result of their ability to modulate upstream inflammatory pathways. Key targets include nuclear factor-kappa B (NF-κB) and the inducible enzymes cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). These enzymes are critical for the production of prostaglandins (B1171923) and nitric oxide during inflammation. nih.govcaldic.com

Research indicates that the inhibitory effects of chalcone derivatives on NO and PGE2 production occur at the level of enzyme expression, suggesting an impact on the synthesis of iNOS and COX-2 rather than direct enzyme inhibition. core.ac.uk In contrast, certain chrysin derivatives, such as 5,7-diacetylflavone, have been found to be potent and selective inhibitors of the COX-2 enzyme itself, with an IC50 value of 2.7 µM. korea.ac.krnih.gov This suggests that different derivatives may have varied mechanisms. Further studies have shown that specific methoxyphenyl- and coumarin-based chalcones can suppress iNOS and COX-2 enzymes and decrease the expression of NF-κB in LPS-stimulated macrophages. nih.gov The release of PGE2 in cytokine-treated cells involves the inducible isoform of COX (COX-2). nih.gov

Antioxidant Properties and Oxidative Stress Modulation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to inflammation and cellular damage. nih.gov Chromone (B188151) derivatives have been investigated for their antioxidant potential, which is a crucial aspect of their pharmacological profile.

Reactive Oxygen Species (ROS) Scavenging

Derivatives of chromone have been shown to possess ROS scavenging capabilities. researchgate.net ROS are highly reactive molecules, such as superoxide (B77818) anions and hydroxyl radicals, that can lead to oxidative damage. nih.gov Biomaterials with potent ROS scavenging abilities are considered promising therapeutic agents for inhibiting inflammation. nih.gov The antioxidant activity of these compounds is often linked to their chemical structure, such as the presence and position of hydroxyl groups. researchgate.net By neutralizing these reactive species, this compound derivatives can help mitigate the cellular damage associated with oxidative stress, which is a key component of many inflammatory diseases. nih.gov

Enhancement of Endogenous Antioxidant Enzyme Activities

While direct ROS scavenging is a primary antioxidant mechanism, some compounds can also bolster the body's own defense systems. One such homoisoflavonoid, (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone (HMC), has been shown to attenuate hepatic steatosis by activating pathways that enhance fatty acid oxidation. mdpi.com Specifically, HMC was found to upregulate the protein expression of peroxisome proliferator-activated receptor alpha (PPARα) and subsequently enhance the expression of acyl-CoA oxidase 1 (ACOX1), the first enzyme involved in fatty acid β-oxidation. mdpi.com This suggests a mechanism where chromanone derivatives can modulate the activity of endogenous enzymes involved in metabolic and potentially antioxidant pathways, contributing to cellular protection.

Anticancer and Cytotoxic Activities

A significant area of research for chromanone derivatives is their potential as anticancer agents. Various synthetic derivatives have demonstrated cytotoxic activity against a range of human cancer cell lines.

Studies on novel 3-benzylidenchroman-4-ones, which are rigid analogues of chalcones, have revealed potent inhibitory activity against cancer cells. nih.gov For example, one derivative (compound 4a) with a 7-hydroxy group on the chromanone ring and a 3-bromo-4-hydroxy-5-methoxy substitution on the benzylidene moiety proved to be the most potent compound against human erythroleukemia (K562), human breast cancer (MDA-MB-231), and human neuroblastoma (SK-N-MC) cells. nih.gov Its potency was reported to be 6-17 times greater than the established anticancer drug etoposide (B1684455) against these cell lines, with IC50 values of ≤ 3.86 µg/ml. nih.gov

Another study evaluated the anticancer activity of six different flavanone/chromanone derivatives against five colon cancer cell lines. mdpi.com Three of these derivatives showed promising antiproliferative activity, with IC50 values ranging from 10 to 30 μM. mdpi.com The primary mechanism for this cytotoxicity was identified as strong pro-oxidant properties, leading to increased intracellular ROS levels, which in turn induced DNA damage and apoptosis or autophagy in the cancer cells. mdpi.com

Cell Proliferation Inhibition in Cancer Cell Lines

Chromanone derivatives have demonstrated significant cytotoxic effects across various human cancer cell lines. Studies have shown that the introduction of different substituent groups, including methoxy (B1213986) groups, can influence the antiproliferative activity of these compounds nih.govtandfonline.com.

For instance, a series of 3-benzylideneflavanones and 3-benzylidenechromanones were evaluated for their cytotoxic activity using the MTT assay. The IC50 values, which represent the concentration required to inhibit cell proliferation by 50%, were determined for several derivatives in different colorectal cancer cell lines. One derivative demonstrated an IC50 value in the low micromolar range of 8–20 µM, which is comparable to the well-known chemotherapy drug cisplatin (B142131) nih.gov. Other derivatives in the same study showed slightly weaker effects, with IC50 values between 15 and 30 µM, depending on the specific cancer cell line nih.gov.

Another study systematically evaluated the cytotoxic effects of various chromanone derivatives on cancerous cell lines such as MCF-7 (breast cancer), DU-145 (prostate cancer), and A549 (lung cancer), as well as on normal SV-HUC-1 cells nih.gov. Certain derivatives exhibited enhanced selectivity for cancer cells over normal cells, with significantly lower IC50 values against the cancer cell lines nih.gov. Specifically, a 3-chlorophenylchromanone derivative with a 2-methylpyrazoline moiety showed strong cytotoxicity against A549 cells nih.gov.

The presence and position of substituents like methoxy and ethoxy groups have been shown to be crucial for the anti-proliferative efficacy of these compounds tandfonline.com.

Table 1: Cytotoxic Activity of Selected Chromanone Derivatives

| Compound Type | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| 3-Benzylidenechromanone Derivative 1 | Colorectal Cancer | 8 - 20 | nih.gov |

| 3-Benzylidenechromanone Derivative 3 | Colorectal Cancer | 15 - 30 | nih.gov |

Induction of Apoptosis and Autophagy

Beyond inhibiting cell proliferation, certain chromanone derivatives have been found to induce programmed cell death pathways, namely apoptosis and autophagy, in cancer cells nih.govdocumentsdelivered.com.

The induction of apoptosis is a key mechanism for the anticancer activity of many compounds. Studies on novel 2-[2-(chroman-4-ylidene)hydrazinyl]-4/5-substituted thiazole (B1198619) derivatives revealed that these compounds could induce apoptosis intrinsically by causing a loss of mitochondrial potential and increasing the accumulation of cells in the G2/M phase of the cell cycle documentsdelivered.com. This intrinsic apoptotic pathway was further supported by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax documentsdelivered.com. Similarly, research on 2′,4′,5′-trimethoxychalcones, which share a structural resemblance to chromanones, showed that they induce apoptosis in leukemia cells by reducing mitochondrial membrane potential and modulating the expression of Bcl-2 and Bax, ultimately leading to the activation of caspase-3 researchgate.net.

The anticancer effects of these derivatives are often linked to the induction of oxidative stress within the cancer cells nih.gov. The introduction of electron-withdrawing or electron-donating groups, such as methoxy groups, can enhance the pro-oxidant properties of these compounds nih.gov.

Genotoxic Effects

The genotoxic potential of compounds, or their ability to damage DNA, is an important aspect of their biological profile. A study on (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, a compound belonging to the phenstatin (B1242451) family and related to the core structure of this compound, evaluated its mutagenic potential in human lymphocytes nih.gov.

The study utilized the alkaline comet assay and chromosome aberration analysis to assess DNA damage and clastogenic effects (the ability to cause disruptions or breaks in chromosomes). The results indicated that this compound was cytotoxic and significantly reduced the mitotic index when cells were exposed to it in all phases of the cell cycle nih.gov. Furthermore, it was found to induce DNA damage and exert clastogenic effects in human lymphocytes nih.gov.

Neuroprotective Potential and Central Nervous System Applications

Derivatives of this compound have shown promise in the context of neurodegenerative diseases, primarily through their ability to inhibit key enzymes involved in the progression of these disorders.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are enzymes that break down the neurotransmitter acetylcholine. The inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease nih.govnih.gov. Several chromone and chromanone derivatives have been investigated as potential AChE and BuChE inhibitors tbzmed.ac.irijddd.comnih.gov.

A series of spiroquinoxalinopyrrolidine embedded chromanone hybrids were synthesized and showed potent inhibitory activities against both AChE and BuChE. Notably, compounds containing fluorine exhibited the highest inhibitory activities, with an IC50 value of 3.20 ± 0.16 μM for AChE and 18.14 ± 0.06 μM for BuChE nih.gov. Another study on substituted chromenone derivatives found that one compound showed significant AChE activity, while others displayed moderate activity. For BuChE, one derivative showed potent activity, and others were moderately active ijddd.com.

The presence of methoxy groups in chromeno[3,4-b]xanthones, which are structurally related to chromanones, appears to be important for their AChE inhibitory activity nih.gov.

Table 2: Cholinesterase Inhibitory Activity of Selected Chromanone Derivatives

| Compound Type | Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| Spiroquinoxalinopyrrolidine Chromanone Hybrid (with Fluorine) | AChE | 3.20 ± 0.16 | nih.gov |

Monoamine Oxidase (MAO) Inhibition (MAO-A, MAO-B)

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters. Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative disorders like Parkinson's disease nih.gov.

Several studies have explored the MAO inhibitory properties of chromone and chromanone derivatives. One study on 3-coumaranone derivatives, which are structurally similar to chromanones, found that these compounds are selective inhibitors of MAO-B over MAO-A nih.gov. Many of the tested 3-coumaranones displayed IC50 values in the submicromolar range for MAO-B, with the most potent compound having an IC50 of 0.004 µM nih.gov.

Another study isolated 5-hydroxy-2-methyl-chroman-4-one from an endogenous lichen fungus and found it to be a selective inhibitor of MAO-B with an IC50 of 3.23 µM, compared to an IC50 of 13.97 µM for MAO-A mdpi.com. This compound was identified as a reversible and competitive inhibitor of MAO-B mdpi.com. In contrast, chromone derivatives with a benzyloxy substituent on the C5 position of the chromone ring exhibited significantly weaker MAO-B inhibition nih.gov.

Table 3: MAO Inhibitory Activity of Selected Chromanone and Related Derivatives

| Compound | Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| 3-Coumaranone Derivative (most potent) | MAO-B | 0.004 | nih.gov |

| 5-hydroxy-2-methyl-chroman-4-one | MAO-B | 3.23 | mdpi.com |

Modulation of Amyloid-β Aggregation

The aggregation of amyloid-β (Aβ) peptides is a key pathological hallmark of Alzheimer's disease nih.govunilink.it. The ability of small molecules to inhibit or modulate this aggregation process is a promising therapeutic avenue.

Research on a family of chromeno[3,4-b]xanthones and their precursors has identified them as dual inhibitors of both AChE and Aβ aggregation nih.gov. The study found that certain compounds were well-balanced dual-target inhibitors, with one showing an inhibitory percentage of 70% for Aβ aggregation nih.gov. The presence of methoxy groups, along with a flat aromatic moiety, was suggested to be beneficial for the inhibition of Aβ aggregation nih.gov. Structural features such as aromatic/hydrophobic areas and hydrogen-bonding components like methoxy groups are considered important for Aβ aggregation inhibitors nih.gov.

Mitochondrial Complex III Activity Modulation

Derivatives of the chromone scaffold, structurally related to this compound, have been investigated for their effects on mitochondrial function. dergipark.org.tr Mitochondrial Complex III, also known as ubiquinol-cytochrome c oxidoreductase, is a critical component of the electron transport chain responsible for generating ATP. elabscience.comnih.govsigmaaldrich.com Modulation of this complex is a promising therapeutic strategy for conditions associated with oxidative stress, such as cerebral ischemia. dergipark.org.tr

In a study evaluating the neuroprotective potential of various 3-substituted chromone derivatives, compounds were assessed for their ability to alter the activity of mitochondrial complex III in animal models of cerebral ischemia. dergipark.org.trdergipark.org.tr The research found that the introduction of these derivatives could increase the activity of the complex. dergipark.org.tr Notably, the compound 3-[(E)-3-(3,5-di-tret-butyl-4-hydroxy-phenyl)-3-oxo-prop-1-enyl]-6-methoxy-chromen-4-one emerged as the most effective agent. dergipark.org.trdergipark.org.tr Its application resulted in an 85.2% increase in mitochondrial complex III activity compared to the negative control group, highlighting the potential of methoxy-substituted chromone derivatives in modulating mitochondrial function. dergipark.org.trdergipark.org.tr

Antidiabetic and Anti-Obesity Effects

Certain derivatives of this compound have demonstrated significant potential as both antidiabetic and anti-obesity agents. nih.govmdpi.comnih.gov These compounds exert their effects through various mechanisms, including the inhibition of carbohydrate-digesting enzymes and the activation of key metabolic pathways that regulate glucose and lipid metabolism. nih.govmdpi.comnih.gov Research has shown that specific homoisoflavonoids isolated from natural sources can ameliorate hyperglycemia and dyslipidemia in diabetic animal models. nih.govmdpi.com Furthermore, other related methoxy-containing compounds have been found to inhibit adipogenesis, the process of preadipocyte maturation, which is closely linked to the development of obesity. nih.gov

A key mechanism contributing to the antidiabetic potential of this compound derivatives is the inhibition of α-glucosidase. nih.govnih.gov This enzyme is located in the brush border of the small intestine and is responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibiting α-glucosidase slows carbohydrate digestion, leading to a reduction in postprandial blood glucose levels, a crucial aspect of managing type 2 diabetes. nih.govplos.org

A study on 5,7-dimethoxy-3-(2'-hydroxybenzyl)-4-chromanone, isolated from Portulaca oleracea L., demonstrated potent inhibitory activity against α-glucosidase with a half-maximal inhibitory concentration (IC50) of 15.03 ± 2.59 μM. nih.gov This was found to be more effective than acarbose (B1664774), a commonly prescribed α-glucosidase inhibitor. nih.gov The administration of this chromanone derivative significantly alleviated the rise in blood glucose levels after starch ingestion in diabetic mice. nih.gov

Similarly, research on chromone derivatives isolated from the marine fungus Penicillium thomii also revealed significant α-glucosidase inhibitory activity. nih.gov Several of these compounds exhibited IC50 values more potent than the acarbose control, indicating that the chromone scaffold is a promising template for developing new α-glucosidase inhibitors. nih.gov

| Compound | Source | α-Glucosidase IC50 (μM) | Reference |

| 5,7-dimethoxy-3-(2'-hydroxybenzyl)-4-chromanone | Portulaca oleracea L. | 15.03 ± 2.59 | nih.gov |

| Acarbose (Positive Control) | - | >15.03 | nih.gov |

| Penithochromone Derivatives (e.g., Compounds 6-10) | Penicillium thomii | 268 to 1017 | nih.gov |

| Acarbose (Positive Control) | - | 1300 | nih.gov |

(E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone (HMC), a homoisoflavonoid, has been shown to exert beneficial effects on hyperglycemia and dyslipidemia by activating two crucial metabolic regulators: AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα). nih.govmdpi.comnih.gov

AMPK acts as a cellular energy sensor; its activation helps to inhibit lipid accumulation and promote fatty acid oxidation. mdpi.com HMC has been observed to markedly increase the phosphorylation of AMPK in liver cells. mdpi.comnih.gov This activation of AMPK leads to the phosphorylation and inactivation of acetyl-CoA carboxylase (ACC), a key enzyme in lipogenesis. mdpi.com

PPARα is a nuclear receptor that plays a major role in regulating fatty acid β-oxidation. nih.gov HMC treatment has been found to significantly upregulate the protein expression of PPARα in the liver. nih.govmdpi.comnih.gov This leads to enhanced expression of its target genes, such as carnitine palmitoyl (B13399708) transferase 1 (CPT1) and acyl-CoA oxidase 1 (ACOX1), which are critical for mitochondrial fatty acid oxidation. mdpi.com

In diabetic mice, HMC administration led to lower blood glucose and glycosylated hemoglobin levels. nih.gov It also improved the lipid profile by reducing total cholesterol, LDL-cholesterol, and triglycerides while increasing HDL-C levels. nih.gov These effects are attributed to the dual activation of AMPK and PPARα, which collectively inhibit lipogenesis and promote fatty acid oxidation, thereby ameliorating hepatic steatosis and improving insulin (B600854) resistance. nih.govmdpi.comnih.gov

Antimicrobial and Antifungal Activities

Derivatives of chromanone and chromone, including those with methoxy substitutions, have been recognized for their broad-spectrum antimicrobial and antifungal properties. mdpi.comderpharmachemica.comijacskros.comsemanticscholar.org These compounds have shown activity against a range of pathogens, including Gram-positive bacteria and various fungal species. acs.orgnih.gov

Structure-activity relationship (SAR) analyses have revealed that certain structural features enhance antibacterial efficacy. For instance, the presence of a hydroxyl group at the 5-position of the 4-chromanone (B43037) scaffold, along with hydrophobic substituents, significantly improves activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). acs.org Chalcones based on a 6-methoxy chromanone structure have also been synthesized and demonstrated moderate to good activity against strains like S. aureus, E. coli, P. aeruginosa, and K. pneumoniae. ijacskros.com